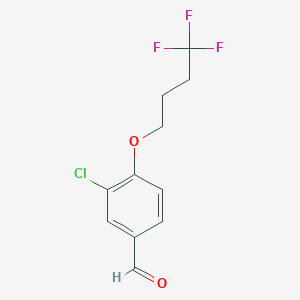
3-Ethyl-5-fluoro-benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-fluoro-benzylamine is an organic compound that belongs to the class of benzylamines It features a benzene ring substituted with an ethyl group at the third position, a fluorine atom at the fifth position, and an amine group attached to the benzyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-fluoro-benzylamine can be achieved through several methods. One common approach involves the following steps:
Nitration: The starting material, 3-ethyl-5-fluorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the benzylic position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid or catalytic hydrogenation.
Amination: The resulting this compound is obtained by treating the intermediate with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-fluoro-benzylamine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acyl chlorides or isocyanates in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: 3-Ethyl-5-fluoro-benzyl alcohol or 3-Ethyl-5-fluoro-benzoic acid.
Reduction: 3-Ethyl-5-fluorotoluene.
Substitution: 3-Ethyl-5-fluoro-benzamide or 3-Ethyl-5-fluoro-urea.
Aplicaciones Científicas De Investigación
3-Ethyl-5-fluoro-benzylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-fluoro-benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-benzylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-benzylamine: Lacks the ethyl group, affecting its reactivity and applications.
3-Ethyl-4-fluoro-benzylamine: Similar structure but with the fluorine atom at a different position, leading to variations in its properties.
Uniqueness
3-Ethyl-5-fluoro-benzylamine is unique due to the specific positioning of the ethyl and fluorine substituents on the benzene ring. This unique arrangement can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12FN |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
(3-ethyl-5-fluorophenyl)methanamine |
InChI |
InChI=1S/C9H12FN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2,6,11H2,1H3 |
Clave InChI |
XMVGFKVWYZIDKF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)



![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)
![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)
![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)





